Thr-arg hemisulfate salt

説明

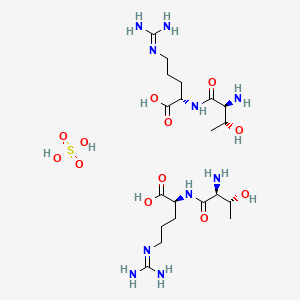

Structure

3D Structure of Parent

特性

IUPAC Name |

(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H21N5O4.H2O4S/c2*1-5(16)7(11)8(17)15-6(9(18)19)3-2-4-14-10(12)13;1-5(2,3)4/h2*5-7,16H,2-4,11H2,1H3,(H,15,17)(H,18,19)(H4,12,13,14);(H2,1,2,3,4)/t2*5-,6+,7+;/m11./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZXSKKWYLGKOO-DHRNAUBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(C(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N10O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60745465 | |

| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108320-96-3 | |

| Record name | L-Threonyl-N~5~-(diaminomethylidene)-L-ornithine--sulfuric acid (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60745465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Thr-arg hemisulfate salt?

The chemical and structural profiling of dipeptides is a critical vector in modern drug development, particularly when dealing with highly polar, biologically active metabolites. L-Threonyl-L-arginine hemisulfate salt (Thr-Arg

As a highly hydrophilic dipeptide, Thr-Arg serves as a downstream metabolite of larger immunomodulatory proteins and a vital reference standard in chromatographic assays. However, its extreme polarity and the presence of the hemisulfate counterion present unique challenges in handling, purification, and mass spectrometric analysis.

This whitepaper provides an in-depth technical analysis of the Thr-Arg hemisulfate salt, detailing its physicochemical architecture, biological derivation, and the self-validating analytical protocols required to manipulate it effectively in a laboratory setting.

Structural Chemistry and Thermodynamic Stability

To understand the behavior of Thr-Arg hemisulfate, one must first deconstruct its ionic microenvironment. The dipeptide consists of an N-terminal L-threonine and a C-terminal L-arginine.

-

The Threonine Residue: Contributes a polar, uncharged side chain featuring a secondary hydroxyl group, which acts as both a hydrogen bond donor and acceptor, heavily influencing the molecule's hydration shell.

-

The Arginine Residue: Contains a highly basic guanidino group (

). At physiological pH (7.4), the N-terminal amine is protonated ( -

The Hemisulfate Counterion: Because the peptide exerts a net

charge, forming a neutral, stable salt with sulfuric acid (

The selection of a sulfate counterion over a standard chloride (HCl) salt is a deliberate thermodynamic choice. Sulfates provide superior buffering capacity and reduce the hygroscopicity of the highly basic arginine residue, resulting in a free-flowing powder that is significantly more stable during long-term storage [1].

Quantitative Physicochemical Profile

| Property | Value | Mechanistic Causality / Source |

| Chemical Name | L-Threonyl-L-arginine hemisulfate salt | Standard IUPAC nomenclature |

| CAS Numbers | 108320-96-3 (Salt), 13448-26-5 (Base) | Global registry identifiers [4] |

| Molecular Formula | Divalent sulfate pairs with two monocationic peptides | |

| Molecular Weight | 324.35 g/mol (Salt), 275.31 g/mol (Base) | Computed mass including the counterion |

| LogP | -4.31 (Extrapolated) | Indicates extreme hydrophilicity; dictates HILIC usage [1] |

| Net Charge (pH 7.4) | +1 | Driven by the basic guanidino group |

Biological Significance and Metabolic Generation

Thr-Arg is not merely a synthetic artifact; it is a recognized endogenous metabolite [1]. In biological systems, it is frequently generated via the proteolytic degradation of larger therapeutic or dietary proteins.

For example, the tuftsin-kentsin group of peptides (e.g., Thr-Lys-Pro-Arg) undergoes biological degradation by endogenous proteases, yielding smaller di- and tripeptide fragments that can modulate humoral and cellular immune responses [2]. Similarly, lactoferrin-derived peptides, which are heavily investigated for their antihypertensive and anti-inflammatory properties, are cleaved by trypsin-like serine proteases to yield active fragments, including Thr-Arg [3].

Once generated in the extracellular space or the gastrointestinal lumen, the highly polar Thr-Arg dipeptide cannot passively diffuse across the lipophilic cell membrane. Instead, it relies on proton-coupled peptide transporters (PEPT1 and PEPT2) for active cytosolic delivery, where it influences intracellular signaling or undergoes further hydrolysis into free amino acids.

Fig 1: Proteolytic generation and cellular uptake pathway of the Thr-Arg dipeptide.

Advanced Analytical Workflows

Analyzing Thr-Arg hemisulfate presents a severe chromatographic challenge. With a LogP of -4.31, the molecule will elute in the void volume of a standard Reversed-Phase (C18) column. Furthermore, injecting a sulfate salt directly into a mass spectrometer operating with high organic solvents will cause catastrophic salt precipitation, clogging the electrospray ionization (ESI) source and suppressing the analyte signal.

To solve this, we must employ a self-validating workflow combining Weak Anion Exchange (WAX) Solid-Phase Extraction (SPE) with Hydrophilic Interaction Liquid Chromatography (HILIC) .

Protocol 1: Counterion Exchange and Sample Preparation

Causality: We must strip the sulfate counterion and replace it with a volatile, MS-friendly ion (formate) before HILIC analysis to prevent precipitation in high-acetonitrile mobile phases.

-

Solubilization: Dissolve 1.0 mg of Thr-Arg hemisulfate in 1.0 mL of LC-MS grade water.

-

SPE Conditioning: Condition a WAX SPE cartridge (e.g., Oasis WAX) with 2 mL of 100 mM ammonium formate (pH 6.0), followed by 2 mL of LC-MS grade water.

-

Loading & Elution: Load 500 µL of the peptide solution onto the cartridge. The divalent sulfate ions will bind strongly to the WAX resin. Elute the positively charged Thr-Arg peptide using 1 mL of 10 mM ammonium formate.

-

Self-Validation Step (The Barium Test): To ensure the sulfate has been successfully removed, take a 50 µL aliquot of the eluate and add 10 µL of 0.1 M Barium Chloride (

).-

Validation logic: If sulfate is still present, it will react to form Barium Sulfate (

), a highly insoluble white precipitate. A perfectly clear solution validates that the sample is desalted and safe for the HILIC column.

-

-

Lyophilization: Freeze-dry the validated eluate to obtain Thr-Arg formate, ready for reconstitution in the HILIC starting mobile phase.

Protocol 2: HILIC-ESI-MS/MS Profiling

Causality: HILIC relies on a water-enriched layer on the stationary phase. Highly polar analytes partition into this aqueous layer, allowing for excellent retention of molecules that C18 columns cannot hold.

-

Column Selection: Utilize an Amide-bonded HILIC column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase Configuration:

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: Start at 90% B (highly organic to promote retention). Over 10 minutes, ramp down to 50% B to elute the highly polar Thr-Arg dipeptide.

-

Mass Spectrometry (ESI+): Operate the mass spectrometer in positive ion mode. Target the precursor ion

at m/z 276.16 . -

MS/MS Fragmentation: Apply collision energy (approx. 15-20 eV) to monitor the dominant y-ion (Arginine fragment at m/z 175.11) and b-ion (Threonine fragment at m/z 102.05) for absolute sequence confirmation.

Fig 2: HILIC-MS/MS analytical workflow with mandatory sulfate counterion exchange.

Conclusion

L-Threonyl-L-arginine hemisulfate salt is a structurally robust, biologically relevant dipeptide. While its hemisulfate counterion provides essential thermodynamic stability for the basic guanidino group, it necessitates rigorous sample preparation—specifically counterion exchange—prior to mass spectrometric analysis. By leveraging HILIC chromatography and understanding the precise charge states of the molecule, researchers can accurately profile this dipeptide in both synthetic quality control and complex biological matrices.

References

1.1 - National Institutes of Health (NIH). 2.2 - PubMed, National Library of Medicine. 3.3 - MDPI. 4.4 - Guidechem Chemical Registry.

Sources

- 1. L-threonyl-L-arginine | C10H21N5O4 | CID 7016110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The immunomodulatory activity of tetra- and tripeptides of tuftsin-kentsin group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive, Anti-Inflammatory, and Antiangiogenic In Silico Activity of Lactoferrin-Derived Peptides of Equine Milk Hydrolysate [mdpi.com]

- 4. guidechem.com [guidechem.com]

The Enigmatic Role of Threonyl-Arginine (Thr-Arg): A Technical Guide for Scientific Exploration

Preamble: Charting Unexplored Territory in Dipeptide Biology

In the intricate landscape of cellular communication and metabolism, dipeptides are emerging from the shadows of their constituent amino acids to be recognized as potent bioactive molecules in their own right. This guide delves into the scientific potential of a specific dipeptide, Threonyl-Arginine (Thr-Arg). While direct research on Thr-Arg is nascent, this document serves as a technical roadmap for researchers, scientists, and drug development professionals. By synthesizing our understanding of its constituent amino acids, L-Threonine and L-Arginine, with established principles of dipeptide biochemistry and pharmacology, we can construct a robust framework for investigating the biological significance of Thr-Arg. This guide is structured not as a static review of established facts, but as a dynamic blueprint for discovery, outlining hypothesized functions, potential mechanisms of action, and the rigorous experimental methodologies required to elucidate them.

Section 1: Foundational Biochemistry of Thr-Arg

The dipeptide Thr-Arg is formed from the condensation of L-Threonine and L-Arginine.[1] Its structure marries the unique properties of both amino acids: the polar, uncharged, and hydrophilic nature of Threonine with the positively charged, basic guanidinium group of Arginine.[2][3] This combination suggests a molecule with high aqueous solubility and the potential for specific electrostatic interactions with cellular components.

1.1 The Bio-Significance of L-Threonine

L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[3] Its biological roles are multifaceted and crucial for maintaining homeostasis:

-

Protein Synthesis and Structure: As a fundamental building block of proteins, Threonine contributes to the structure and function of countless enzymes, structural proteins, and signaling molecules.[3] Its hydroxyl group can be a site for post-translational modifications like phosphorylation, which is a key mechanism for regulating protein activity.

-

Connective Tissue Formation: Threonine is a vital component in the synthesis of collagen and elastin, the primary structural proteins of connective tissues.[3] It is also a precursor for the amino acids glycine and serine, which are themselves critical for connective tissue integrity.[3]

-

Immune Function and Gut Health: It plays a role in maintaining the integrity of the intestinal mucosa, which is essential for proper digestion and a robust immune barrier.[3]

-

Lipid Metabolism: Threonine is involved in lipid metabolism and helps prevent the accumulation of fats in the liver.[3]

1.2 The Multifaceted Roles of L-Arginine

L-Arginine is a semi-essential amino acid with a diverse range of biological functions, many of which are mediated by its metabolic products.[4][5]

-

Nitric Oxide Synthesis: Arginine is the direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule that acts as a potent vasodilator.[4][6][7][8] This function is central to the regulation of blood pressure and blood flow.[6][7][8]

-

Immune Modulation: Arginine metabolism is a key factor in shaping the immune response.[4][9] It can be metabolized by arginase, which is upregulated in certain immune cells and can influence T-cell function.[9]

-

Cellular Signaling: Arginine has been shown to activate signaling pathways that converge on the mammalian target of rapamycin (mTOR) and Janus kinase 2-signal transducer and activator of transcription 5 (JAK2-STAT5).[10] These pathways are crucial for cell growth, proliferation, and protein synthesis.

-

Therapeutic Applications: Due to its diverse roles, L-Arginine is used or investigated as a therapeutic agent for a variety of conditions, including cardiovascular diseases, erectile dysfunction, and sickle cell disease.[4][6][8][11]

Section 2: Hypothesized Biological Roles and Mechanisms of Action for Thr-Arg

Based on the functionalities of its constituent amino acids and the known behavior of other dipeptides, we can propose several compelling avenues of investigation for Thr-Arg.

2.1 Potential as a Signaling Molecule

Given Arginine's role in activating mTOR and JAK2-STAT5 pathways, it is plausible that Thr-Arg could act as a signaling molecule.[10] The presence of the Threonine residue may alter its binding affinity for cellular receptors or transporters, potentially leading to a more targeted or potent effect than Arginine alone.

Inferred Signaling Pathway for Thr-Arg based on Arginine's known activity

Caption: Hypothesized signaling cascade of Thr-Arg.

2.2 Potential Immunomodulatory Effects

The influence of Arginine on immune cell function suggests that Thr-Arg could also possess immunomodulatory properties.[4][9] It may influence T-cell metabolism or the activity of myeloid-derived suppressor cells (MDSCs) by interacting with amino acid transporters or signaling receptors on these cells.

2.3 Role in the Complement System

The complement system is a crucial part of the innate immune response, and its activation leads to the generation of inflammatory peptides.[12][13] The terminal arginine residues of complement fragments C3a and C5a are critical for their pro-inflammatory activity.[12][14] Cleavage of this terminal arginine significantly reduces or ablates their function.[12][14] This highlights the importance of the C-terminal arginine in protein-receptor interactions. While Thr-Arg is a dipeptide and not a large protein fragment, this principle underscores the potential for the arginine moiety of Thr-Arg to interact with receptors involved in the immune response.

2.4 Antimicrobial Properties

Peptides rich in Arginine and other specific amino acids, like Tryptophan, are known to have antimicrobial properties.[15][16] The cationic nature of Arginine allows these peptides to interact with and disrupt the anionic bacterial membranes.[15][16] While Thr-Arg is a very short peptide, it is worth investigating for any potential antimicrobial activity, especially in synergy with other agents.

Section 3: A Practical Guide to Investigating the Bioactivity of Thr-Arg

This section provides a comprehensive, step-by-step framework for the systematic investigation of Thr-Arg's biological functions.

3.1 Synthesis and Purification of Thr-Arg

The first step in studying Thr-Arg is to obtain a highly pure sample. This can be achieved through chemical synthesis.

Experimental Protocol: Solid-Phase Peptide Synthesis of Thr-Arg

-

Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with Fmoc-protected Arginine (Pbf).

-

Deprotection: Remove the Fmoc protecting group from Arginine using a 20% piperidine solution in dimethylformamide (DMF).

-

Coupling: Activate Fmoc-protected Threonine (tBu) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA, and add it to the deprotected resin-bound Arginine.

-

Final Deprotection: Once the coupling is complete, remove the Fmoc group from Threonine as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the dipeptide from the resin and remove the side-chain protecting groups (Pbf and tBu).

-

Purification: Purify the crude Thr-Arg dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry (MS) and analytical HPLC.

3.2 Quantification of Thr-Arg in Biological Samples

To study the endogenous presence or pharmacokinetic properties of Thr-Arg, a sensitive and specific quantification method is required.

Experimental Protocol: LC-MS/MS for Thr-Arg Quantification

-

Sample Preparation: Precipitate proteins from biological samples (e.g., plasma, cell culture media) using a solvent like acetonitrile. Centrifuge to pellet the precipitated protein and collect the supernatant.

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase or HILIC liquid chromatography column to separate Thr-Arg from other sample components.

-

Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Parent Ion Selection (Q1): Set the first quadrupole to select for the mass-to-charge ratio (m/z) of protonated Thr-Arg.

-

Fragmentation (Q2): Fragment the selected parent ion in the second quadrupole using collision-induced dissociation (CID).

-

Product Ion Monitoring (Q3): Monitor for specific, stable fragment ions of Thr-Arg in the third quadrupole.

-

-

Quantification: Create a standard curve using known concentrations of pure Thr-Arg to quantify the amount in the unknown samples.

3.3 In Vitro Bioactivity Screening

A battery of in vitro assays can be used to screen for the biological activities of Thr-Arg.

Experimental Workflow for In Vitro Bioactivity Screening

Caption: A tiered workflow for in vitro screening of Thr-Arg.

Quantitative Data Summary

| Assay Type | Key Parameters Measured | Example Units | Purpose |

| Cell Viability | IC50 / EC50 | µM or ng/mL | Determine cytotoxic or proliferative concentration |

| Western Blot | Relative protein phosphorylation | Fold change vs. control | Assess signaling pathway activation |

| Griess Assay | Nitrite concentration | µM | Quantify nitric oxide production |

| ELISA | Cytokine concentration | pg/mL | Measure immunomodulatory effects |

| MIC Assay | Minimum Inhibitory Concentration | µg/mL | Determine antimicrobial potency |

| Enzyme Inhibition | IC50 | µM | Measure potency of enzyme inhibition |

Section 4: Future Directions and Therapeutic Potential

The systematic investigation of Thr-Arg, as outlined in this guide, has the potential to uncover novel biological functions and therapeutic applications. Potential areas of interest for drug development include:

-

Nutraceuticals: If found to enhance protein synthesis or immune function, Thr-Arg could be developed as a component of medical foods or dietary supplements.

-

Cardiovascular Health: Should it demonstrate vasodilatory properties through NO production, it could be explored for applications in hypertension or other vascular disorders.

-

Immunotherapy: If Thr-Arg exhibits specific immunomodulatory effects, it could be investigated as an adjunct to cancer immunotherapy or for the treatment of autoimmune diseases.

-

Antimicrobial Agents: While a long shot, any identified antimicrobial activity could be the starting point for the development of novel peptide-based antibiotics.

Conclusion

The dipeptide Threonyl-Arginine currently represents a frontier in our understanding of small bioactive molecules. While direct evidence of its function is sparse, the known roles of its constituent amino acids provide a compelling rationale for its investigation. This technical guide offers a structured and scientifically rigorous approach to exploring the biological role of Thr-Arg. By following the outlined methodologies, from synthesis and quantification to a tiered in vitro screening workflow, researchers can systematically uncover the functions of this enigmatic dipeptide and potentially unlock new avenues for therapeutic intervention. The journey to understanding Thr-Arg is just beginning, and the insights gained will undoubtedly enrich our knowledge of the complex and nuanced roles that dipeptides play in health and disease.

References

-

PubChem. L-threonyl-L-arginine. National Center for Biotechnology Information. [Link]

- Wang, S., et al. (2017). Effects of Arg-Arg dipeptide replacing 10% of free L-Arg on the net-uptake of AA. Journal of Animal Science and Biotechnology.

-

Kim, H. R., et al. (2015). The dipeptide H-Trp-Arg-OH (WR) Is a PPARα agonist and reduces hepatic lipid accumulation in lipid-loaded H4IIE cells. Applied Biochemistry and Biotechnology. [Link]

-

Dong, N., et al. (2016). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. Antimicrobial Agents and Chemotherapy. [Link]

-

Nongonierma, A. B., & FitzGerald, R. J. (2016). In silico, in vitro and in vivo analyses of dipeptidyl peptidase IV inhibitory activity and the antidiabetic effect of sodium caseinate hydrolysate. Food & Function. [Link]

-

Sun, X., et al. (2021). Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. Journal of Animal Science and Biotechnology. [Link]

-

Tan, Y. S., et al. (2021). In Vitro Assessment Methods for Antidiabetic Peptides from Legumes: A Review. Foods. [Link]

- Gokarn, Y. R., & Hageman, M. J. (2021). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences.

- Chan, D. I., et al. (2006). Tryptophan and arginine-rich antimicrobial peptides: Structures and mechanisms of action. Biochimica et Biophysica Acta (BBA) - Biomembranes.

-

Di Stefano, E., et al. (2022). Application of a Combined Peptidomics and In Silico Approach for the Identification of Novel Dipeptidyl Peptidase-IV-Inhibitory Peptides in In Vitro Digested Pinto Bean Protein Extract. International Journal of Molecular Sciences. [Link]

- Sankaranarayanan, R., et al. (1999). The structure of threonyl-tRNA synthetase-tRNA(Thr)

- Umezu, K., et al. (2009). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology.

-

AARS Online. Threonyl-tRNA Synthetase. [Link]

- Hancock, R. E. W., & Sahl, H. G. (2006). Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies.

- Anderson, C. F., & Record, M. T. (2004). Quantitative Analysis and Discovery of Lysine and Arginine Modifications (QuARKMod). Journal of the American Society for Mass Spectrometry.

- Popovic, P. J., et al. (2007). Arginine and immunity. The Journal of Nutrition.

- Kumar, P., et al. (2023). Therapeutic Potential and Prospects of L-arginine in Various Diseases and its Clinical Intervention. Current Drug Research Reviews.

-

Chen, F. M., et al. (2005). Changes of biological functions of dipeptide transporter (PepT1) and hormonal regulation in severe scald rats. World Journal of Gastroenterology. [Link]

-

Schibli, D. J., et al. (2006). Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action. Biochimica et Biophysica Acta. [Link]

-

Sun, X. Z., et al. (2021). Effects of L-arginine and arginine-arginine dipeptide on amino acids uptake and αS1-casein synthesis in bovine mammary epithelial cells. Journal of Animal Science and Biotechnology. [Link]

-

EurekAlert!. (2018). Scientists discern new antibiotics resistance mechanism to peptide antibiotics. [Link]

-

Wikipedia. Amino acid. [Link]

-

Zhang, Y., et al. (2009). Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

Pandey, S., et al. (2023). Molecular basis of anaphylatoxin binding, activation, and signaling bias at complement receptors. Cell. [Link]

-

WebMD. L-arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. [Link]

- Sharma, R., et al. (2022). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Bioengineering and Biotechnology.

-

Immusmol. (2022). Quantification of L-Arginine in various samples made simple!. [Link]

- Klos, A., et al. (2009). Complement fragments C3a and C5a: The salt and pepper of the immune response. European Journal of Immunology.

-

Study.com. Threonine | Functions, Structure & Benefits. [Link]

-

The Carpentries. Detection And Characterization Of Antibiotic Resistance Genes (ARGs). [Link]

-

Mayo Clinic. (2025). L-arginine. [Link]

-

Wang, C. C., et al. (2006). Two Forms of Human Cytoplasmic Arginyl-tRNA Synthetase Produced from Two Translation Initiations by a Single mRNA. Biochemistry. [Link]

- Garred, P., et al. (2016). The complement system. Autoimmunity.

-

Bao, L., et al. (2021). The Complement C3a and C3a Receptor Pathway in Kidney Diseases. Frontiers in Immunology. [Link]

-

Contagion Live. (2022). Arginine Therapy Shows Positive Impacts on Sickle Cell Disease in ASH 2022 Data. [Link]

-

Healthline. (2023). L-arginine: Benefits, Dosage, Side Effects, and More. [Link]

-

Loo, S. Y., et al. (2023). Unlocking the Potential of Arginine Deprivation Therapy: Recent Breakthroughs and Promising Future for Cancer Treatment. International Journal of Molecular Sciences. [Link]

-

ResearchGate. (2023). Structural determinants of reduced functional efficacy of C3a des-Arg and C5a des-Arg. [Link]

-

Frontiers. (2023). Therapeutic potential of arginine deprivation therapy for gliomas: a systematic review of the existing literature. [Link]

Sources

- 1. L-threonyl-L-arginine | C10H21N5O4 | CID 7016110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid - Wikipedia [en.wikipedia.org]

- 3. Threonine | Functions, Structure & Benefits - Lesson | Study.com [study.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. preprints.org [preprints.org]

- 6. L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. L-arginine - Mayo Clinic [mayoclinic.org]

- 8. L-arginine: Benefits, Dosage, Side Effects, and More [healthline.com]

- 9. Quantification of L-Arginine in various samples made simple! - Immusmol [immusmol.com]

- 10. researchgate.net [researchgate.net]

- 11. hcplive.com [hcplive.com]

- 12. Molecular basis of anaphylatoxin binding, activation, and signaling bias at complement receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The complement system - Autoimmunity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Mechanism of Action of Thr-Arg Hemisulfate in Cellular Systems

[1]

Executive Summary

Thr-Arg hemisulfate salt (CAS: 108320-96-3) is the hemisulfate salt form of the dipeptide L-Threonyl-L-Arginine .[1][2] In cellular and biochemical contexts, it functions as a critical substrate mimetic and competitive probe for serine proteases, particularly Factor XIIa and trypsin-like enzymes. Its mechanism of action is defined by its specific binding affinity to the S1 and S2 catalytic pockets of these proteases, acting either as a cleavage substrate or a competitive inhibitor depending on the experimental conditions.[1] Additionally, it serves as a tracer for intracellular aminopeptidase activity and peptide transport kinetics.

| Compound Profile | Details |

| Chemical Name | L-Threonyl-L-Arginine hemisulfate salt |

| CAS Number | 108320-96-3 |

| Sequence | Thr-Arg (T-R) |

| Primary Target | Serine Proteases (Factor XIIa, Trypsin), Aminopeptidases |

| Mechanism Class | Substrate Mimetic, Competitive Antagonist, Metabolic Probe |

Molecular Mechanism of Action

The biological activity of Thr-Arg hemisulfate is governed by its structural congruency with the cleavage sites of specific regulatory proteases.[1]

2.1 Serine Protease Interaction (Factor XIIa Specificity)

The Thr-Arg sequence is a conserved motif found in the activation sites of coagulation factors.[1]

-

Substrate Mimicry: Thr-Arg mimics the P2–P1 residues of the natural substrate cleavage sites for Factor XIIa (FXIIa).[1][3]

-

Binding Kinetics: The Arginine (Arg) residue occupies the S1 specificity pocket (deep, negatively charged) of the protease, forming a salt bridge with Asp189 at the base of the pocket. The Threonine (Thr) residue projects into the S2 pocket , stabilizing the enzyme-substrate complex via hydrogen bonding with His57 and catalytic triad components.[1]

-

Functional Outcome: In the presence of Thr-Arg hemisulfate, the active sites of FXIIa are occupied.[1] High concentrations can competitively inhibit the cleavage of macromolecular substrates (like Prekallikrein), effectively modulating the contact activation pathway in vitro.

2.2 Intracellular Aminopeptidase Regulation

Upon cellular entry, Thr-Arg serves as a specific substrate for cytosolic aminopeptidases (e.g., Leucine Aminopeptidase).

-

Metabolic Flux: Under normal physiological conditions, Thr-Arg is rapidly hydrolyzed into free Threonine and Arginine.[1]

-

Inhibition Probe: When cells are treated with aminopeptidase inhibitors (e.g., Bestatin ), Thr-Arg hydrolysis is blocked. This leads to a measurable intracellular accumulation of the dipeptide, making it a robust marker for assessing aminopeptidase efficiency and inhibition efficacy in metabolic profiling.

Cellular Dynamics & Signaling Pathways

The following Graphviz diagram illustrates the dual pathway of Thr-Arg hemisulfate: its extracellular role as a protease decoy and its intracellular fate as a metabolic substrate.[1]

Caption: Figure 1. Dual mechanism of Thr-Arg: Extracellular protease inhibition and intracellular metabolic processing.[1]

Experimental Protocols

Protocol A: Protease Competitive Inhibition Assay

Objective: To determine the

-

Reagent Prep: Dissolve Thr-Arg hemisulfate in HEPES buffer (pH 7.4) to create a 10 mM stock.[1]

-

Enzyme Mix: Incubate purified Factor XIIa (10 nM final) with varying concentrations of Thr-Arg (0–5 mM) for 15 minutes at 37°C.

-

Substrate Addition: Add chromogenic substrate (e.g., S-2302) at

concentration.[1] -

Measurement: Monitor absorbance at 405 nm for 20 minutes.

-

Analysis: Plot Lineweaver-Burk curves. Competitive inhibition is indicated by intersecting lines at the Y-axis (

unchanged,

Protocol B: Cellular Accumulation Assay (Aminopeptidase Activity)

Objective: To validate aminopeptidase inhibition in T. cruzi or mammalian cells.

-

Cell Culture: Culture cells (e.g., HeLa or Epimastigotes) to 80% confluence.

-

Inhibitor Treatment: Treat Group A with Bestatin (10-100 µM) and Group B with vehicle for 1 hour.

-

Pulse: Add Thr-Arg hemisulfate (500 µM) to the media for 30-60 minutes.

-

Extraction: Wash cells 3x with cold PBS. Lyse with methanol/water (80:20).

-

Detection: Analyze lysates via LC-MS/MS targeting the Thr-Arg transition (m/z 276 → product ions).

-

Result: Group A should show significant accumulation of intact Thr-Arg compared to Group B.[1]

References

-

PubChem. (2025). L-threonyl-L-arginine | C10H21N5O4.[1] National Library of Medicine.[1] [Link]

-

Jonas, S., et al. (2019). Crystal structures of the recombinant β-factor XIIa protease with bound Thr-Arg and Pro-Arg substrate mimetics. ResearchGate. [Link]

-

Canuto, G. A., et al. (2014). Bestatin Induces Specific Changes in Trypanosoma cruzi Dipeptide Pool. Antimicrobial Agents and Chemotherapy.[1] [Link]

-

Obayashi, Y., & Suzuki, S. (2017). Induction of Extracellular Aminopeptidase Production by Peptides in Some Marine Bacterial Species. Applied and Environmental Microbiology. [Link]

Commercial suppliers of H-Thr-Arg-OH sulfate salt

Executive Summary

The dipeptide H-Thr-Arg-OH (L-Threonyl-L-Arginine) is a critical bioactive fragment and metabolite often utilized in protease assays, metabolic signaling studies, and as a reference standard in peptidomics. While the peptide backbone is commercially accessible, the sulfate salt form is a non-standard specification in a market dominated by Trifluoroacetate (TFA) salts.

This guide addresses the supply chain gap for H-Thr-Arg-OH sulfate. Unlike TFA salts, which can induce cytotoxicity and alter enzymatic kinetics, the sulfate form offers superior physiological compatibility and stability for arginine-containing peptides. This document outlines the technical framework for sourcing, synthesizing, and validating this specific salt form, ensuring your experimental data remains robust and reproducible.

Chemical Identity & The "Salt" Challenge

The physicochemical behavior of H-Thr-Arg-OH is dictated by the basic guanidino group on the Arginine residue (

Why Specify Sulfate?

-

TFA Toxicity: Residual TFA is cytotoxic and can act as an allosteric modulator in receptor binding assays.

-

Counter-ion Stoichiometry: Sulfate (

) is a divalent anion, potentially bridging two cationic peptide molecules or stabilizing a specific crystal lattice, affecting solubility and hygroscopicity differently than the monovalent TFA or Chloride.

| Property | TFA Salt (Standard) | Sulfate Salt (Target) |

| Source | SPPS Cleavage Byproduct | Ion Exchange / Custom Synthesis |

| Biocompatibility | Low (Cytotoxic, acidic) | High (Physiologically tolerated) |

| Hygroscopicity | High (Often deliquescent) | Generally Lower (More stable solid) |

| UV Cutoff | Interferes < 220 nm | Transparent |

Strategic Sourcing Framework

Since "H-Thr-Arg-OH Sulfate" is not a catalog commodity, you must adopt a Custom Manufacturing or Post-Purchase Modification strategy.

Primary Sourcing: Custom Synthesis (Recommended)

For GMP or GLP applications, outsourcing the salt exchange to the synthesis vendor is the only compliant path.

Qualified CDMO Categories:

-

Tier 1 (GMP/Large Scale): Bachem, PolyPeptide Group. (High cost, extremely high fidelity).

-

Tier 2 (R&D Custom): GenScript, LifeTein, AnaSpec. (Flexible, offer specific salt exchange services).

-

Catalog Aggregators: Chem-Impex, Bachem (Catalog). (Likely only stock TFA/HCl; require inquiry for Sulfate).

Technical Specification for RFQ (Request for Quote):

"Synthesis of H-Thr-Arg-OH. Target salt form: Sulfate . [1][2][3] * Purity: >98% (HPLC, 214 nm).

Counter-ion: Sulfate content determined by Ion Chromatography (IC).

Residual TFA: < 0.1% w/w (Critical parameter).

Stoichiometry: Report Molar Ratio (Peptide : Sulfate)."

Secondary Sourcing: In-House Salt Exchange

If lead times prohibit custom synthesis, purchase the stock TFA salt and perform an anion exchange.

Sourcing Decision Matrix

Figure 1: Decision logic for sourcing non-standard peptide salts. Blue/Green indicates optimal paths; Red indicates active intervention required.

Technical Protocol: In-House Salt Exchange

If you must convert a commercial TFA salt to Sulfate, use this Strong Anion Exchange (SAX) protocol. This is a self-validating workflow.

Reagents:

-

Quaternary Ammonium Resin (e.g., Dowex 1x2 or Sephadex A-25), Chloride form.

-

0.5 M Sulfuric Acid (

). -

Milli-Q Water.[4]

Protocol:

-

Resin Preparation: Pack column. Wash with 10 CV (Column Volumes) of 0.5 M

to convert -

Equilibration: Wash with water until eluate pH is neutral (pH 6-7).

-

Loading: Dissolve H-Thr-Arg-OH (TFA salt) in minimal water. Load onto column.[5][6]

-

Elution: Elute with water. The peptide (cationic) passes through, exchanging

for -

Lyophilization: Freeze-dry the eluate immediately.

Critical Control Point: Arginine is highly basic.[7] Ensure the resin capacity exceeds the peptide load by 5x to prevent TFA "leakage."

Analytical Validation (The "Trust" Pillar)

You cannot assume the label is correct. You must validate the identity and the counter-ion .

HPLC Identity & Purity

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax 300SB-C18).

-

Mobile Phase: A: 0.1% TFA/Water; B: 0.1% TFA/Acetonitrile. (Note: TFA in MP is required for sharp peaks, even if analyzing a sulfate salt).

-

Detection: UV at 214 nm (peptide bond).

Counter-Ion Quantification (Ion Chromatography)

This is the gold standard for proving you have the Sulfate salt.

-

Method: Anion Exchange Chromatography with suppressed conductivity detection.

-

Target: Quantify Trifluoroacetate (impurity) and Sulfate (target).

-

Acceptance Criteria:

-

Sulfate: Positive identification (approx. stoichiometric match to peptide).

-

TFA: Not Detected (or < 0.1%).

-

Validation Logic Diagram

Figure 2: Quality Control workflow. Note that Ion Chromatography (IC) is the "Gatekeeper" step for salt form validation.

References

-

PubChem. (2025).[3] L-threonyl-L-arginine (Compound Summary).[3] National Library of Medicine. Available at: [Link]

-

AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm Knowledge Base. Available at: [Link]

-

RSC Advances. (2014). Supporting Information: Salt exchange protocols for peptide hydrogelators. Royal Society of Chemistry.[4] Available at: [Link]

-

LifeTein. (n.d.).[8] How to remove peptide TFA salt? LifeTein Peptide Analysis.[8] Available at: [Link]

Sources

- 1. Acides aminés (AA) | CymitQuimica [cymitquimica.com]

- 2. H-ARG-PRO-PRO-OH SULFATE SALT | 23815-91-0 [chemicalbook.com]

- 3. L-threonyl-L-arginine | C10H21N5O4 | CID 7016110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. L-arginine: Benefits, Dosage, Side Effects, and More [healthline.com]

- 8. lifetein.com [lifetein.com]

The Threonine-Arginine (Thr-Arg) Functional Axis in Protein Synthesis

Content Type: Technical Deep Dive Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Thr-Arg" Axis Defined

In the context of advanced protein synthesis and translational control, "Thr-Arg" refers to the functional and structural coupling of Threonine (Thr) and Arginine (Arg) within the mTORC1 signaling network and the ribosomal elongation machinery. While often studied individually, these two amino acids form a critical "Priming Axis" that dictates the kinetic competence of the translational apparatus.

This guide deconstructs the Thr-Arg Axis into three mechanistic pillars:

-

The "Two-Step" Activation of mTORC1: Thr and Arg act as obligate priming agents, distinct from the activating role of Leucine.

-

Structural Regulation of Elongation Factors: The conserved Thr-Arg dipeptide motifs within eEF2 and 4E-BP1 serve as critical phosphorylation gates.

-

Ribosomal Processivity: The interplay between Threonyl-tRNA synthetase (ThrRS) editing and Arginine-rich codon stalling.

Core Mechanism I: The "Two-Step" Priming of mTORC1

The mammalian Target of Rapamycin Complex 1 (mTORC1) does not sense amino acids as a monolith. Recent kinetic studies reveal a strict hierarchy where Threonine and Arginine function as gatekeepers .

The Priming vs. Activation Model

Unlike Leucine, which directly stimulates mTORC1 kinase activity via Sestrin2 and the GATOR complexes, Threonine and Arginine are required to sensitize the complex. Without this "Thr-Arg priming," Leucine stimulation is kinetically inert.

-

Step 1 (Sensitization/Priming): Intracellular influx of Thr and Arg promotes the recruitment of mTORC1 to the lysosomal surface.

-

Arg Sensor: SLC38A9 (lysosomal transmembrane protein) and CASTOR1/2 (cytosolic sensors). CASTOR1 binds Arg, releasing GATOR2 to inhibit GATOR1.

-

Thr Sensor: While less defined than Arg, Threonine influx is coupled to the ASCT2 (SLC1A5) transporter, often exchanging intracellular Gln for extracellular Thr. This influx is necessary to support the conformational shift in the Rag GTPases.

-

-

Step 2 (Activation): Once localized to the lysosome via the Rag GTPases (primed state), the complex can be activated by Leu binding to Sestrin2.

Experimental Implication: In in vitro kinase assays, omitting Thr/Arg while retaining Leu results in <20% maximal mTORC1 activity, proving the obligate nature of the Thr-Arg axis.

The SLC38A9 "Arg-Gate"

SLC38A9 is the physical link between the amino acid supply and the Rag-mTORC1 machinery. It possesses a high-affinity Arg-binding pocket.

-

Mechanism: Upon Arg binding, the N-terminal tail of SLC38A9 undergoes a conformational change that disrupts the Ragulator-Rag complex, allowing GDP/GTP exchange.

-

Thr Synergy: Threonine accumulation often precedes Arg transport in glutaminolysis-dependent cell lines, creating a temporal "Thr

Arg

Core Mechanism II: The Thr-Arg Motif in Elongation Control

Beyond signaling, the specific Thr-Arg dipeptide sequence appears in critical regulatory domains of translational factors, acting as a "molecular switch" for phosphorylation.

eEF2 Inactivation (The Thr56-Arg57 Axis)

Eukaryotic Elongation Factor 2 (eEF2) translocation is regulated by eEF2 Kinase (eEF2K). The primary phosphorylation site is Threonine-56 , which is immediately adjacent to Arginine-57 (and often Arg-59).

-

Structural Logic: The positively charged Arg residue stabilizes the phosphate group on Thr56.

-

Functional Output: Phosphorylation at the Thr-Arg site induces a steric clash that prevents eEF2 from binding the ribosome, effectively pausing global protein synthesis during energy stress (AMPK activation).

4E-BP1 Hyperphosphorylation

The translation repressor 4E-BP1 contains multiple Thr-Pro and Thr-Arg adjacent motifs. The hierarchical phosphorylation of 4E-BP1 by mTORC1 (at Thr37/46) serves as the primer for subsequent phosphorylation at Ser65/Thr70. The basic residues (Arg) flanking these Threonines are essential for kinase recognition (substrate specificity).

Experimental Protocols

Protocol A: Differential Amino Acid Starvation/Rescue Assay

Purpose: To distinguish between "Priming" (Thr/Arg) and "Activating" (Leu) roles in your cell line.

Reagents:

-

EBSS (Earle's Balanced Salt Solution) - Amino Acid Free.

-

Individual 100x Amino Acid stocks (Arg, Thr, Leu).

-

Antibodies: p-S6K1 (T389), p-4E-BP1 (T37/46), Total mTOR.

Workflow:

-

Starvation: Wash cells 2x with PBS and incubate in EBSS for 50 minutes to deplete intracellular amino acid pools.

-

Phase 1 (Priming):

-

Condition A: Add Thr (2 mM) + Arg (0.5 mM) for 15 mins.

-

Condition B: Add Vehicle (Control).

-

-

Phase 2 (Activation):

-

Spike Leu (0.8 mM) into both Condition A and B for 10 mins.

-

-

Lysis & Analysis: Lyse cells immediately in ice-cold RIPA buffer with phosphatase inhibitors.

-

Readout: Western Blot.

-

Success Criteria: Condition A (Thr/Arg + Leu) shows robust p-S6K1. Condition B (Leu only) shows minimal/blunted p-S6K1. This confirms the Thr-Arg Priming Requirement .

-

Protocol B: Ribosome Profiling for Arg-Stall Sites

Purpose: To detect if Thr-Arg motifs are causing ribosomal pausing due to tRNA scarcity.

-

Lysis: Lyse cells in buffer containing Cycloheximide (to freeze ribosomes) and Tigecycline (to prevent initiation).

-

Digestion: Treat lysate with RNase I to digest unprotected mRNA.

-

Purification: Sucrose cushion ultracentrifugation to isolate 80S monosomes.

-

Library Prep: Extract RNA, dephosphorylate, linker ligation, and RT-PCR.

-

Bioinformatics: Map reads to the genome. Look for "A-site peaks" corresponding to CGN (Arg) or ACN (Thr) codons.

-

Analysis: A "pile-up" of reads at Thr-Arg (ACN-CGN) motifs indicates a kinetic bottleneck, often solvable by supplementing the specific tRNA or amino acid.

-

Visualization: The Thr-Arg/mTORC1 Signaling Pathway

The following diagram illustrates the "Two-Step" activation model, highlighting the distinct entry points for Threonine/Arginine (Priming) versus Leucine (Activation).

Caption: The "Two-Step" Activation Model. Threonine and Arginine (Red paths) act as obligate primers, driving mTORC1 to the lysosome via Rag GTPases. Only once primed can Leucine (Green path) trigger full kinase activation.

References

-

Dyachok, J. et al. (2016). "Amino acid regulation of TORC1 in plants and mammals." Current Opinion in Plant Biology. Link

-

Wolfson, R.L. et al. (2016). "Sestrin2 is a leucine sensor for the mTORC1 pathway." Science. Link

-

Chantranupong, L. et al. (2016). "The CASTOR proteins are arginine sensors for the mTORC1 pathway." Cell. Link

-

Wang, S. et al. (2015). "Lysosomal amino acid transporter SLC38A9 signals arginine sufficiency to mTORC1." Science. Link

-

Kenney, J.W. et al. (2014). "Eukaryotic elongation factor 2 kinase, an atypical kinase with roles in cancer and neurobiology." Pharmacology & Therapeutics.[1] Link

Sources

Technical Guide: Therapeutic Potential and Pharmacological Applications of Threonyl-Arginine (Thr-Arg) Motifs

The following technical guide details the therapeutic landscape of the Threonyl-Arginine (Thr-Arg) dipeptide and its structural derivatives.

Executive Summary

Threonyl-Arginine (Thr-Arg) is a bioactive dipeptide motif that serves as a critical pharmacophore in neuropeptide signaling and inflammatory regulation. While often overshadowed by its tyrosine-containing analog Kyotoorphin (Tyr-Arg) , the Thr-Arg moiety is a distinct structural determinant found in Vasoactive Intestinal Peptide (VIP) , Peptide YY , and the therapeutic tripeptide Arg-Thr-Arg (RTR) .

This guide analyzes the therapeutic utility of the Thr-Arg core, focusing on three primary domains:

-

Pulmonary Therapeutics: The use of the Thr-Arg scaffold (specifically RTR) to neutralize collagen-derived matrikines in COPD and Emphysema.

-

Neuromodulation & Analgesia: Structure-Activity Relationship (SAR) data comparing Thr-Arg derivatives to Kyotoorphin for pain management.

-

Metabolic & Cardiovascular Signaling: The role of Thr-Arg cleavage sites in the processing of VIP and its implications for vasodilator drug design.

Physicochemical Properties & Molecular Architecture

The therapeutic viability of Thr-Arg is governed by its polarity and susceptibility to enzymatic degradation.

Molecular Characteristics

-

Sequence: L-Threonyl-L-Arginine (Thr-Arg / T-R)

-

Key Functional Groups:

-

N-terminal Threonine: Possesses a secondary hydroxyl group (-OH) and a primary amine. The -OH group is a critical site for H-bonding and potential phosphorylation.

-

C-terminal Arginine: Contains a guanidinium group (pKa ~12.5), imparting a permanent positive charge at physiological pH, essential for electrostatic interactions with anionic receptor pockets (e.g., GPCRs).

-

-

Solubility: Highly hydrophilic; logP < -3.0.

-

Stability: Susceptible to rapid hydrolysis by plasma aminopeptidases and dipeptidyl peptidases. Therapeutic applications require N-terminal capping (e.g., acetylation) or backbone modification (e.g., D-amino acid substitution).

Structural Comparison Table

| Property | Threonyl-Arginine (Thr-Arg) | Kyotoorphin (Tyr-Arg) | Tuftsin (Thr-Lys-Pro-Arg) |

| Primary Activity | Matrikine Neutralization (in RTR), Metabolic Signaling | Analgesia (Met-Enkephalin release) | Immunomodulation (Phagocytosis) |

| N-Terminus | Hydrophilic (Threonine) | Aromatic/Hydrophobic (Tyrosine) | Hydrophilic (Threonine) |

| Charge (pH 7.4) | +1 (Net) | +1 (Net) | +2 (Net) |

| Receptor Target | PGP (via RTR), VIP Receptors (as fragment) | Kyotoorphin Receptor | Tuftsin Receptor |

Therapeutic Applications & Mechanisms of Action[1]

Pulmonary Protection: The RTR-PGP Axis

The most advanced therapeutic application of the Thr-Arg motif is within the tripeptide Arg-Thr-Arg (RTR) .

-

Pathology: In Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis, Matrix Metalloproteinases (MMP-8, MMP-9) and Prolyl Endopeptidase (PE) degrade collagen into the chemotactic tripeptide Pro-Gly-Pro (PGP) . PGP attracts neutrophils, perpetuating inflammation.

-

Mechanism: The Thr-Arg core, flanked by an additional Arginine (RTR), acts as a "molecular sink." The guanidinium groups of the Arginine residues electrostatically bind to the C-terminal carboxyl and backbone carbonyls of PGP, neutralizing its chemotactic activity.

-

Therapeutic Outcome: Prevention of neutrophil influx and inhibition of emphysema progression.

Analgesia: The Kyotoorphin Analog Hypothesis

Kyotoorphin (Tyr-Arg) induces analgesia by inhibiting enkephalin degradation or stimulating its release.

-

SAR Insight: Replacing Tyrosine with Threonine (Thr-Arg) significantly alters affinity. While the dipeptide Thr-Arg itself shows low analgesic potency compared to Tyr-Arg, extended analogs such as Thr-Arg-Arg-His have demonstrated theoretical analgesic activity.

-

Application: Thr-Arg serves as a hydrophilic control or a scaffold for designing peripherally restricted analgesics that do not cross the blood-brain barrier as readily as more lipophilic analogs, potentially reducing central side effects.

Cardiovascular Regulation: The VIP Cleavage Site

Thr-Arg constitutes residues 11-12 of the Vasoactive Intestinal Peptide (VIP) .[1]

-

Mechanism: The Thr-Arg bond is a specific processing site. In drug design, stabilizing this bond (e.g., replacing L-Arg with D-Arg or modifying the peptide bond to a reduced amide) prolongs the half-life of VIP analogs, enhancing their vasodilatory and anti-inflammatory effects in conditions like pulmonary hypertension.

Visualization of Signaling Pathways

The RTR-PGP Neutralization Pathway (COPD Therapy)

Figure 1: Mechanism of Action for Arg-Thr-Arg (RTR) in blocking PGP-induced inflammation in Emphysema.

Experimental Protocols

To validate the therapeutic potential of Thr-Arg derivatives, the following protocols are recommended. These are designed to ensure reproducibility and data integrity.

Protocol A: Solid Phase Peptide Synthesis (SPPS) of Thr-Arg Analogs

Objective: Synthesize high-purity (>95%) Thr-Arg dipeptides and tripeptides (e.g., RTR) for biological assay.

-

Resin Selection: Use 2-Chlorotrityl Chloride Resin (loading 0.5–0.8 mmol/g) to prevent racemization of the C-terminal Arginine.

-

Coupling:

-

C-terminal: Couple Fmoc-Arg(Pbf)-OH (3 eq) using DIPEA (6 eq) in DCM/DMF (1:1) for 2 hours.

-

Deprotection: 20% Piperidine in DMF (2 x 10 min).

-

N-terminal: Couple Fmoc-Thr(tBu)-OH (3 eq) using HBTU/HOBt (3 eq) and DIPEA (6 eq).

-

-

Cleavage:

-

Prepare cleavage cocktail: TFA:TIS:H2O (95:2.5:2.5) .

-

Incubate resin for 3 hours at room temperature.

-

Critical Step: Precipitate in cold diethyl ether (-20°C). Centrifuge at 4000 rpm for 10 min.

-

-

Purification: Reverse-Phase HPLC (C18 column). Gradient: 0-30% Acetonitrile in 0.1% TFA over 30 min.

-

Validation: ESI-MS (Expected [M+H]+ for Thr-Arg: ~276.3 Da).

Protocol B: Enzymatic Stability Assay (Plasma Half-Life)

Objective: Determine the susceptibility of Thr-Arg peptides to serum proteases.

-

Preparation: Dissolve peptide (1 mM) in PBS (pH 7.4).

-

Incubation: Mix 100 µL peptide solution with 100 µL pooled human plasma (pre-warmed to 37°C).

-

Sampling: At t = 0, 5, 15, 30, 60, and 120 min, remove 20 µL aliquots.

-

Quenching: Immediately add 80 µL of ice-cold Methanol containing 1% Formic Acid to precipitate plasma proteins.

-

Analysis: Centrifuge (10,000 g, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(concentration) vs. time to determine

.

Challenges & Future Directions

-

Bioavailability: The primary challenge for Thr-Arg therapeutics is rapid degradation and poor oral bioavailability. Future development must focus on cyclization (e.g., cyclic Thr-Arg analogs) or peptidomimetics (replacing the peptide bond with a bioisostere).

-

Selectivity: While RTR is effective against PGP, the Thr-Arg motif is common in many physiological proteins. Off-target binding to VIP receptors or other GPCRs must be screened early in the drug discovery process.

-

Formulation: For pulmonary applications (RTR), dry powder inhaler (DPI) formulations using leucine as a dispersant are recommended to ensure deep lung delivery.

References

-

O'Reilly, P. et al. (2008). "Induction of lung emphysema is prevented by L-arginine-threonine-arginine." FASEB Journal. Available at: [Link]

-

Braber, S. et al. (2011). "Cigarette smoke-induced lung emphysema in mice is associated with prolyl endopeptidase, an enzyme involved in collagen breakdown." American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

-

Klausner, Y. S. et al. (1973). "Synthesis of the vasoactive intestinal peptide (VIP): III.[1] The sequence 7–13." ResearchGate/Journal of Biological Chemistry. Available at: [Link]

-

Gawel, K. et al. (2020). "Analgesic Peptides: From Natural Diversity to Rational Design." PubMed Central (PMC). Available at: [Link]

-

Dzierzbicka, K. et al. (2019). "The Effects of a Novel Series of KTTKS Analogues on Cytotoxicity and Proteolytic Activity." MDPI. Available at: [Link]

Sources

An In-Depth Technical Guide to In-Silico Modeling of Threonine-Arginine (Thr-Arg) Dipeptide Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptides, the simplest protein building blocks, serve as powerful model systems for understanding the fundamental non-covalent interactions that govern protein folding, molecular recognition, and drug-target binding.[1][2] The Threonine-Arginine (Thr-Arg) dipeptide, with its combination of a polar, hydroxyl-containing residue and a bulky, positively charged residue, presents a rich landscape of potential interactions. This technical guide provides a comprehensive framework for the in-silico modeling of Thr-Arg dipeptide interactions using molecular dynamics (MD) simulations. We will delve into the theoretical underpinnings, practical considerations for simulation setup, execution, and in-depth analysis of the resulting trajectories, with a focus on elucidating the key non-covalent forces at play. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational methods to gain atomistic-level insights into peptide behavior and interactions.[3][4]

Introduction: The Significance of Dipeptide Interactions in Drug Discovery

The precise interplay of non-covalent interactions dictates the structure, function, and binding specificity of biomolecules.[1][2] In the realm of drug discovery, a deep understanding of these interactions is paramount for the rational design of effective and specific therapeutics.[3][5] Peptide-based drugs, in particular, are gaining prominence due to their high specificity and potential to modulate challenging targets like protein-protein interactions (PPIs).[4][5][6]

The Thr-Arg dipeptide encapsulates several key interaction motifs:

-

Hydrogen Bonding: The hydroxyl group of Threonine and the guanidinium group of Arginine are potent hydrogen bond donors and acceptors.

-

Electrostatic Interactions: The positive charge of the Arginine sidechain can engage in strong salt-bridge interactions with negatively charged partners.

-

van der Waals Forces: These ubiquitous, weaker interactions contribute significantly to the overall stability of molecular complexes.

By modeling the conformational landscape and interaction patterns of this seemingly simple system, we can extrapolate valuable principles applicable to larger, more complex peptide and protein systems. This guide will equip you with the knowledge and practical steps to perform these simulations and extract meaningful, actionable data.

Foundational Concepts: The Engine of In-Silico Modeling - Molecular Dynamics

Molecular dynamics (MD) simulations are a computational method that calculates the time-dependent behavior of a molecular system.[7] By solving Newton's equations of motion for each atom in the system, MD provides a trajectory of atomic positions and velocities over time. This allows us to observe and analyze dynamic processes such as conformational changes, binding events, and the formation and breaking of non-covalent interactions.[8]

The Force Field: The "Physics" of the Simulation

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used.[7] A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles. For biomolecular simulations, force fields like AMBER, CHARMM, and GROMOS are widely used and have been extensively parameterized for proteins and nucleic acids.[9]

Key Considerations for Force Field Selection:

-

AMBER (Assisted Model Building with Energy Refinement): Highly effective for protein and nucleic acid simulations, with a strong track record in studying protein-ligand interactions and protein folding.[9]

-

CHARMM (Chemistry at HARvard Macromolecular Mechanics): Widely used for a broad range of biomolecular systems, including proteins, lipids, and nucleic acids. It is particularly well-suited for studying protein-lipid and protein-ligand interactions.[9]

-

GROMOS (GROningen MOlecular Simulation): Known for its computational efficiency, making it suitable for large-scale and long-timescale simulations of biomolecules.[9]

The choice of force field can significantly impact the simulation results, particularly concerning the thermodynamics of interactions like salt bridges.[10] It is crucial to select a force field that is well-validated for the system and properties of interest. For dipeptide simulations, force fields like AMBER ff99SB-ILDN have shown good performance in reproducing experimental data.[10]

The Solvent Model: The "Environment" of the Simulation

Biological processes occur in an aqueous environment. Therefore, explicitly modeling water molecules is critical for accurately capturing the hydration effects and solvent-mediated interactions that influence peptide conformation and binding. Common explicit water models include TIP3P, TIP4P-Ew, and SPC/E. The choice of water model is often linked to the chosen force field, as they are typically parameterized together to reproduce experimental properties of water.[11]

The In-Silico Workflow: A Step-by-Step Guide to Simulating Thr-Arg Dipeptide Interactions

This section outlines a detailed, step-by-step protocol for setting up and running an MD simulation of the Thr-Arg dipeptide using the GROMACS simulation package, a powerful and widely-used open-source software.[12][13]

System Preparation

The initial phase of the workflow involves preparing the molecular system for simulation. This includes defining the dipeptide structure, placing it in a simulation box, and solvating it with water.

Experimental Protocol: System Preparation

-

Generate the Dipeptide Structure:

-

Use a molecular builder tool (e.g., Avogadro, PyMOL, or the sequence command in AmberTools' tleap module[14]) to create a 3D structure of the Thr-Arg dipeptide in PDB format.

-

-

Define the Topology:

-

Utilize the gmx pdb2gmx command in GROMACS to generate a topology file (.top) for the dipeptide. This command will prompt you to select a force field. For this example, we will use the AMBER99SB-ILDN force field.[15]

-

-

Create the Simulation Box:

-

Use the gmx editconf command to define the dimensions of the simulation box. A cubic box with a minimum distance of 1.0 nm between the peptide and the box edge is a good starting point.[15]

-

-

Solvate the System:

-

Add Ions:

-

Use the gmx grompp and gmx genion commands to add ions to neutralize the system's charge and mimic a specific salt concentration. Since Arginine is positively charged, you will need to add a counter-ion (e.g., Cl-).

-

Caption: Key analysis techniques applied to an MD trajectory.

Data Presentation and Interpretation

The results of the trajectory analysis should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

| Analysis Metric | Description | Example Result (Illustrative) |

| Backbone RMSD | Average deviation from the initial structure. | 0.2 ± 0.05 nm |

| Sidechain RMSF (Thr) | Fluctuation of the Threonine sidechain atoms. | 0.15 ± 0.03 nm |

| Sidechain RMSF (Arg) | Fluctuation of the Arginine sidechain atoms. | 0.3 ± 0.08 nm |

| Intramolecular H-Bonds | Average number of hydrogen bonds within the dipeptide. | 0.5 ± 0.2 |

| Dipeptide-Water H-Bonds | Average number of hydrogen bonds with solvent. | 8.2 ± 1.5 |

Note: These are illustrative values and will vary depending on the specific simulation parameters and force field used.

Interpreting the Results

-

A stable Backbone RMSD suggests that the dipeptide maintains a relatively consistent overall conformation throughout the simulation.

-

A higher Sidechain RMSF for Arginine compared to Threonine would indicate greater flexibility in the larger, charged sidechain.

-

The number of intramolecular and dipeptide-water hydrogen bonds provides quantitative insight into the balance between internal interactions and solvation.

-

NCI plots will visually delineate regions of attractive van der Waals interactions, repulsive steric clashes, and hydrogen bonds, offering a detailed map of the non-covalent interaction landscape.

Advanced Topics and Future Directions

The field of in-silico modeling is constantly evolving. For those seeking to delve deeper, several advanced techniques can provide even greater insight:

-

Enhanced Sampling Methods: Techniques like replica exchange molecular dynamics (REMD) and metadynamics can be employed to more efficiently sample the conformational space of the dipeptide, which is particularly useful for overcoming energy barriers and exploring a wider range of structures. [17]* Free Energy Calculations: Methods such as umbrella sampling or free energy perturbation (FEP) can be used to calculate the binding free energy of the dipeptide to a target molecule, providing a quantitative measure of binding affinity. [12]* Machine Learning in NCI Analysis: Emerging research is exploring the use of machine learning to enhance the prediction and analysis of non-covalent interactions, offering the potential for increased accuracy and reduced computational cost. [18]

Conclusion: From Dipeptides to Drug Design

The in-silico modeling of Thr-Arg dipeptide interactions, while focused on a small system, provides a robust training ground for mastering the techniques and principles that underpin modern computational drug discovery. The insights gained from understanding the interplay of hydrogen bonding, electrostatics, and van der Waals forces in this model system are directly applicable to the design and optimization of larger peptide-based therapeutics. By integrating these computational approaches into the drug development pipeline, researchers can accelerate the discovery of novel drug candidates and gain a deeper, atomistic-level understanding of their mechanisms of action. [3][19]

References

- Vertex AI Search. (n.d.). Force Fields in Molecular Dynamics Simulations: Choosing the Right One.

- Computational BioPhysics Tutorials. (2025/2026). Simulating alanine dipeptide with Gromacs.

- Contreras-García, J., et al. (2020). NCIPLOT4 Guide for Biomolecules: An Analysis Tool for Noncovalent Interactions. Journal of Chemical Information and Modeling.

- Kohn, J. E., et al. (n.d.). Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other. PMC.

- Robustelli, P., et al. (2019). Balanced Amino-Acid-Specific Molecular Dynamics Force Field for the Realistic Simulation of Both Folded and Disordered Proteins. ACS Publications.

- Rufa, D., et al. (2025). Studying Noncovalent Interactions in Molecular Systems with Machine Learning. Chemical Reviews - ACS Publications.

- Salzemann, J., et al. (2004). Monster: inferring non-covalent interactions in macromolecular structures from atomic coordinate data. Nucleic Acids Research | Oxford Academic.

- Gapsys, V., et al. (n.d.). Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family. PMC.

- AMBER Tutorial. (2022). An Introduction to LEaP (xleap and tleap) // Creating A Peptide Sequence.

- Kaminski, G. A., et al. (2007). Force Field Modeling of Amino Acid Conformational Energies. Journal of Chemical Theory and Computation - ACS Publications.

- Hobza, P. (n.d.). Non-covalent interactions in biomacromolecules. RSC Publishing.

- Hobza, P. (2007). Non-covalent interactions in biomacromolecules. ResearchGate.

- Vu, L. (2022). Updates on Amber tutorial “Folding Trp-Cage Peptide” and Takeaway messages. Medium.

- Shams, M., et al. (n.d.). A Molecular Dynamics Simulation Study of Two Dipeptide Based Molecular Micelles: Effect of Amino Acid Order. PMC.

- GROMACS Tutorials. (n.d.).

- Garcia, et al. (2012). A tutorial for molecular dynamics simulations using Amber package. Semantic Scholar.

- Rizzo_Lab. (2023). 2023 AMBER tutorial 1 with PDBID 4S0V.

- BioExcel Building Blocks. (n.d.). AMBER Protein-ligand complex MD Setup tutorial.

- Taylor, L. J., et al. (2020). The emerging role of computational design in peptide macrocycle drug discovery. Taylor & Francis Online.

- Royal Society of Chemistry. (n.d.). In Silico Approaches to Design and Characterize Peptide-based Nanostructures.

- CQDM. (2023). Computational and machine learning approaches to improve design and screening of peptides in drug discovery.

- Delaunay, M., & Ha-Duong, T. (2022). Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions. PubMed.

- Strodel, B., et al. (2025). Innovative strategies for modeling peptide-protein interactions and rational peptide drug design. PubMed.

- Zhang, Y., et al. (2024). ToxGIN: an In silico prediction model for peptide toxicity via graph isomorphism networks integrating peptide sequence and structure information. Briefings in Bioinformatics | Oxford Academic.

- Delaunay, M., & Ha-Duong, T. (n.d.). Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions. ResearchGate.

- Lemkul, J. A. (n.d.). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. PMC.

- MateriApps developer team. (2021). Molecular dynamics simulation of a peptide chain using Gromacs. MateriApps.

- Khalili, S., et al. (n.d.). In Silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. PMC.

- Lemkul, J. A. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications.

- Toropov, A. A., & Toropova, A. P. (2025). In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. MDPI.

- Aaltodoc. (2021). Molecular Dynamics Simulations on the Effect of Peptide Secondary Structure and Substrate Charge on Adsorption at Silica Surface.

- Bansal, R., et al. (2021). In-silico study of peptide-protein interaction of antimicrobial peptides potentially targeting SARS and SARS-CoV-2 nucleocapsid protein. PMC.

- ResearchGate. (n.d.). Molecular dynamics (MD) analysis of the two Arg peptide-binding modes.

- DR-NTU. (2012). Molecular dynamics simulations of a new branched antimicrobial peptide: A comparison of force fields.

- Othman, H. (2013). Running a molecular dynamics simulation for a peptide theoretical model. ResearchGate.

Sources

- 1. Non-covalent interactions in biomacromolecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Tools and Strategies to Develop Peptide-Based Inhibitors of Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cqdm.org [cqdm.org]

- 7. Introductory Tutorials for Simulating Protein Dynamics with GROMACS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]

- 10. Molecular dynamics simulations of highly crowded amino acid solutions: comparisons of eight different force field combinations with experiment and with each other - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. GROMACS Tutorials [mdtutorials.com]

- 13. Molecular dynamics simulation of a peptide chain using Gromacs | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]

- 14. youtube.com [youtube.com]

- 15. Computational BioPhysics Tutorials - 2025/2026 [cbp-unitn.gitlab.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Innovative strategies for modeling peptide-protein interactions and rational peptide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Solution-Phase Synthesis and Purification of L-Threonyl-L-Arginine Hemisulfate Salt

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the chemical synthesis of the dipeptide L-Threonyl-L-Arginine (Thr-Arg), culminating in its isolation as a stable hemisulfate salt.[1] The methodology detailed herein employs a solution-phase approach, utilizing standard amino acid protecting group chemistry and modern peptide coupling reagents to ensure high yield and purity. Each step, from the initial coupling reaction to the final purification and salt formation, is described with in-depth explanations of the underlying chemical principles and experimental choices. This guide is intended for researchers in biochemistry, medicinal chemistry, and drug development who require a reliable method for producing this dipeptide for further application.

Introduction and Scientific Background

The dipeptide Thr-Arg, composed of L-threonine and L-arginine, serves as a valuable building block in peptide synthesis and is studied for its role as a metabolite.[1] In pharmaceutical development, peptides are often isolated as salt forms to enhance their stability, solubility, and handling characteristics. The hemisulfate salt form provides a stable, crystalline solid that is often more suitable for formulation and long-term storage than the free peptide or trifluoroacetate (TFA) salts that commonly result from chromatographic purification.

This protocol eschews solid-phase peptide synthesis (SPPS) in favor of a solution-phase strategy, which is often more economical and scalable for shorter peptides like dipeptides. The core of the synthesis is the formation of the amide (peptide) bond. This reaction requires the activation of a carboxylic acid group on one amino acid to facilitate a nucleophilic attack by the amino group of the second amino acid.[2] This process is mediated by a coupling reagent, the choice of which is critical for minimizing side reactions and preventing racemization.[3][4]

Synthesis Strategy and Workflow

The overall strategy involves three main stages: peptide coupling, deprotection, and purification followed by salt formation.

-

Protected Peptide Coupling: N-α-Fmoc- and side-chain-protected Threonine (Fmoc-Thr(tBu)-OH) is coupled with the methyl ester and side-chain-protected Arginine (H-Arg(Pbf)-OMe) using a highly efficient uronium-based coupling reagent, HATU.

-

Global Deprotection: The resulting protected dipeptide is subjected to a two-step deprotection. First, the C-terminal methyl ester is saponified. Second, an acidic cocktail is used to simultaneously cleave the N-terminal Fmoc group and the tBu (tert-butyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) side-chain protecting groups.

-

Purification and Salt Formation: The crude dipeptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The purified peptide, typically isolated as a TFA salt, is then converted to the hemisulfate salt via a salt exchange procedure.

Caption: Overall workflow for the synthesis of Thr-Arg Hemisulfate Salt.

Materials and Reagents

Table 1: Reagents and Consumables

| Reagent | Formula | CAS No. | Supplier (Example) | Notes |

| Fmoc-Thr(tBu)-OH | C₂₈H₃₅NO₅ | 71989-35-0 | Sigma-Aldrich | Amino-protected Threonine |

| H-Arg(Pbf)-OMe·HCl | C₂₀H₃₃N₄O₄SCl | 210565-90-9 | Bachem | C-terminal protected Arginine |

| HATU | C₁₀H₁₅F₆N₆OP | 148893-10-1 | Sigma-Aldrich | Coupling Reagent. |

| DIPEA | C₈H₁₉N | 7087-68-5 | Fisher Scientific | Non-nucleophilic base. |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | VWR | Anhydrous, peptide synthesis grade. |

| Lithium Hydroxide (LiOH) | LiOH | 1310-65-2 | Sigma-Aldrich | For saponification. |

| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 76-05-1 | ACROS Organics | For deprotection. Corrosive! |

| Triisopropylsilane (TIS) | C₉H₂₂Si | 6485-79-6 | Sigma-Aldrich | Cation scavenger. |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Fisher Scientific | ACS Grade. |

| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | VWR | For precipitation. Anhydrous. |

| Sulfuric Acid (H₂SO₄) | H₂SO₄ | 7664-93-9 | Sigma-Aldrich | 0.1 M solution. |

| Acetonitrile (ACN) | C₂H₃N | 75-05-8 | VWR | HPLC Grade. |

| Deionized Water (H₂O) | H₂O | 7732-18-5 | Millipore | 18.2 MΩ·cm. |

Detailed Experimental Protocol

Step 1: Dipeptide Coupling (Fmoc-Thr(tBu)-Arg(Pbf)-OMe)